

A Technical Guide to (±)-Darifenacin-d4 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (±)-Darifenacin-d4

Cat. No.: B7853871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(±)-Darifenacin-d4**, a deuterated analog of Darifenacin, for research and development purposes. It covers the compound's core properties, relevant signaling pathways, experimental protocols, and a list of suppliers.

Introduction to (±)-Darifenacin-d4

(±)-Darifenacin-d4 is the deuterated form of (±)-Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. The incorporation of deuterium (d4) on the ethylamine side chain makes it an ideal internal standard for the quantification of Darifenacin in biological samples using mass spectrometry-based methods. Darifenacin itself is primarily used in the treatment of overactive bladder by inhibiting involuntary bladder contractions.^{[1][2][3]} Its selectivity for the M3 receptor subtype is a key feature, minimizing side effects associated with the blockade of other muscarinic receptors.^{[2][3][4]}

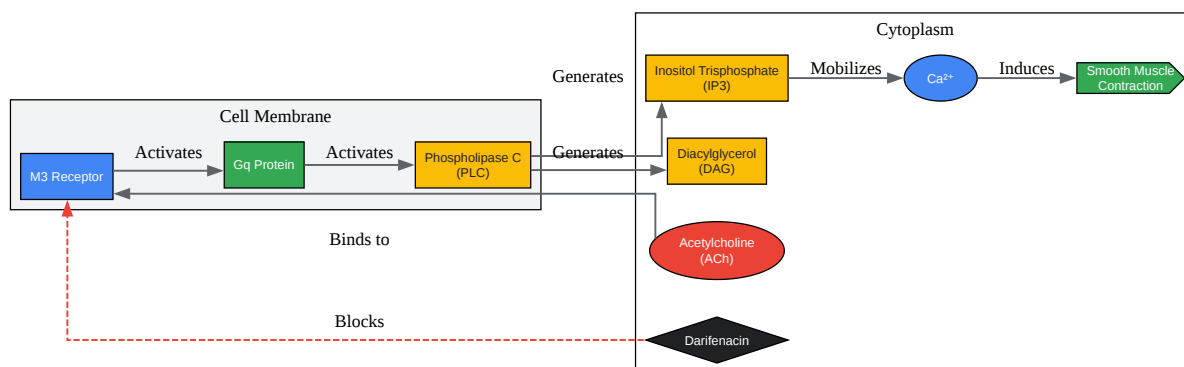
Suppliers of (±)-Darifenacin-d4 for Research

A critical step for any research endeavor is the procurement of high-quality reagents. The following table summarizes key suppliers of **(±)-Darifenacin-d4**.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Cayman Chemical	Darifenacin-d4	1189701-43-6	C ₂₈ H ₂₆ D ₄ N ₂ O ₂	430.6
Toronto Research Chemicals (TRC)	rac Darifenacin-d4	1189701-43-6	C ₂₈ H ₂₆ D ₄ N ₂ O ₂	430.57
Santa Cruz Biotechnology, Inc.	rac Darifenacin-d4	1189701-43-6	C ₂₈ H ₂₆ D ₄ N ₂ O ₂	430.57
Simson Pharma Limited	Darifenacin-D4	1189701-43-6	C ₂₈ H ₂₆ D ₄ N ₂ O ₂	430.57
Sussex Research Laboratories Inc.	rac-Darifenacin-d4	1189701-43-6	C ₂₈ H ₂₆ D ₄ N ₂ O ₂	430.55

Mechanism of Action and Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine receptor.[1][2][3] These receptors are predominantly found on the smooth muscle of the urinary bladder and are responsible for mediating bladder contractions.[2][5] The signaling cascade initiated by the activation of the M3 receptor is depicted below.



[Click to download full resolution via product page](#)

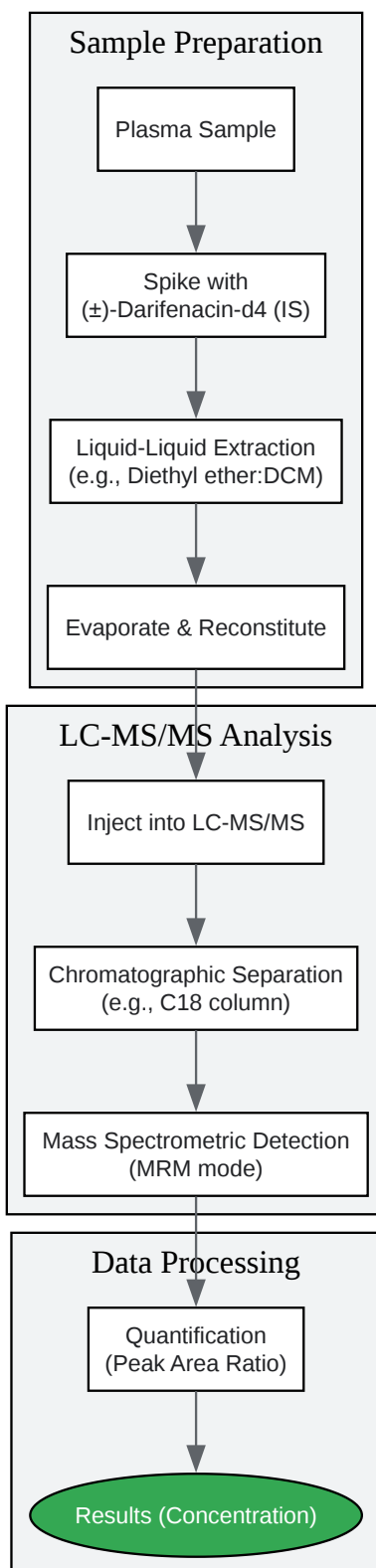
M3 Receptor Signaling Pathway

Experimental Protocols

Quantification of Darifenacin in Plasma using LC-MS/MS with (±)-Darifenacin-d4 as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Darifenacin in human plasma.

Workflow:



[Click to download full resolution via product page](#)

LC-MS/MS Quantification Workflow

Methodology:

- Sample Preparation:
 - To 100 μ L of plasma, add a known concentration of (\pm)-Darifenacin-d4 as the internal standard (IS).
 - Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., Diethyl ether: Dichloromethane, 80:20 v/v).
 - Vortex and centrifuge the samples.
 - Separate the organic layer and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.[\[6\]](#)[\[7\]](#)
- LC-MS/MS Conditions:
 - Chromatographic Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is typical.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Darifenacin (m/z 427.3 \rightarrow 147.3) and Darifenacin-d4 (m/z 431.4 \rightarrow 151.2) are monitored.[\[7\]](#)
- Data Analysis:
 - The concentration of Darifenacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

In Vitro Receptor Binding Assay

This protocol describes a competitive receptor binding assay to determine the affinity of a test compound for the M3 muscarinic receptor.

Methodology:

- Receptor Preparation:
 - Prepare cell membrane homogenates from a cell line expressing the human M3 muscarinic receptor.
- Assay Setup:
 - In a 96-well filter plate, add the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the M3 receptor (e.g., [³H]-scopolamine), and varying concentrations of the test compound (e.g., Darifenacin).
 - Incubate to allow binding to reach equilibrium.
- Separation and Detection:
 - Separate the bound from the free radioligand by vacuum filtration.
 - Wash the filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
 - Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Darifenacin.

Table 1: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week study)[8][9]

Parameter	Placebo (n=164)	Darifenacin 7.5 mg (n=229)	Darifenacin 15 mg (n=115)
Median Reduction in Incontinence Episodes/week	-55.9%	-67.7% (p=0.010 vs placebo)	-72.8% (p=0.017 vs placebo)
Reduction in Micturition Frequency/day	-1.8	-2.4 (p<0.001 vs placebo)	-2.7 (p<0.001 vs placebo)
Increase in Mean Volume Voided (mL)	+20.1	+32.2 (p<0.040 vs placebo)	+41.5 (p<0.001 vs placebo)

Table 2: Pharmacokinetic Parameters of Darifenacin

Parameter	Value
Protein Binding	~98%
Metabolism	Primarily via CYP2D6 and CYP3A4
Elimination Half-life	13-19 hours
Excretion	~60% urine, ~40% feces

Conclusion

(±)-Darifenacin-d4 is an essential tool for researchers and drug development professionals working with Darifenacin. Its use as an internal standard ensures accurate and reliable quantification in pharmacokinetic and bioequivalence studies. Understanding the mechanism of action of Darifenacin and its interaction with the M3 muscarinic receptor signaling pathway is crucial for the development of new therapies for overactive bladder and other related

conditions. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 3. synapse.patsnap.com [synapse.patsnap.com]
- 4. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose response with darifenacin, a novel once-daily M3 selective receptor antagonist for the treatment of overactive bladder: results of a fixed dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (±)-Darifenacin-d4 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7853871#darifenacin-d4-supplier-for-research-purposes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com